N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-(2,4-Difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is an ethanediamide (oxalamide) derivative featuring two key substituents:
- N'-(2,4-difluorophenyl): A 2,4-difluorinated aromatic ring, which enhances lipophilicity and influences electronic properties.
The compound’s molecular weight is estimated at ~348.35 g/mol (C₁₄H₁₂F₂N₂O₃S), with a thiophene ring and fluorine atoms likely affecting its pharmacokinetic profile.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-8-3-4-10(9(16)6-8)18-14(21)13(20)17-7-11(19)12-2-1-5-22-12/h1-6,11,19H,7H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZBKFMBYXGQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2,4-difluoroaniline, under controlled conditions.
Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable thiophene derivative.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide moiety can be reduced to amines under specific conditions.
Substitution: The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the oxalamide moiety can produce primary or secondary amines.
Scientific Research Applications
N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Ethanediamide Derivatives
Key Differences :
Thiophene-Containing Amides
Key Differences :
- The user’s compound lacks the nitro group (associated with genotoxicity in ) but introduces a hydroxyethyl group, which may reduce reactivity and enhance hydrogen-bonding capacity.
Hydroxyethyl-Substituted Compounds
Key Differences :
- Unlike beta-hydroxythiofentanyl (a piperidine-based opioid ), the user’s compound lacks the piperidine ring, suggesting divergent pharmacological targets.
Biological Activity
N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide, also known by its CAS number 1351623-05-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F2N2O3S. The structure includes a difluorophenyl group and a thiophenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 302.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Research indicates that this compound may exhibit inhibitory effects on specific enzymes and pathways relevant to disease processes such as cancer and metabolic disorders. The presence of the difluorophenyl group enhances its affinity for certain biological targets.
Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit monoacylglycerol acyltransferase (MGAT), which plays a crucial role in lipid metabolism. For example, related compounds have demonstrated significant suppression of fat absorption in animal models, indicating potential applications in obesity treatment .
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For instance, a derivative exhibited an IC50 value of 15 µM against breast cancer cells, suggesting that modifications to the structure can enhance anti-cancer properties.
- Metabolic Disorders : A recent study explored the effects of similar compounds on glucose metabolism and found that they could significantly lower blood glucose levels in diabetic mice models. This suggests that this compound may have therapeutic potential in managing diabetes .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest moderate bioavailability and a half-life conducive to once-daily dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
